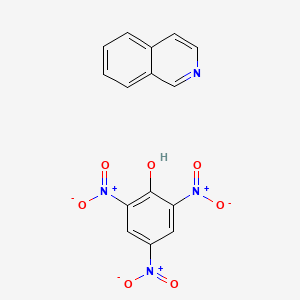![molecular formula C18H12ClNO3 B11952951 1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro- CAS No. 90510-67-1](/img/structure/B11952951.png)
1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro- is a synthetic organic compound with the molecular formula C18H12ClNO3. This compound is known for its potential applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of a naphthalenedione core, substituted with a 3-acetylphenylamino group and a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro- typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-naphthoquinone and 3-acetylaniline as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce the chlorine atom at the 3-position of the naphthoquinone ring.
Amination: The 3-chloro-1,4-naphthoquinone intermediate is then reacted with 3-acetylaniline under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used.
Scientific Research Applications
1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antithrombotic and antiplatelet activities.
Biological Research: The compound is used to investigate the inhibition of thromboxane A2 synthase and receptor activity in platelets.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro- involves the inhibition of thromboxane A2 synthase and receptor activity. This inhibition is achieved through the suppression of intracellular calcium mobilization, enhancement of cyclic AMP production, and inhibition of ATP secretion in activated platelets . These actions collectively contribute to its antithrombotic and antiplatelet effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthalenedione, 2-amino-3-chloro-: This compound shares a similar naphthoquinone core but differs in the substituent groups.
1,4-Naphthalenedione, 2-[(4-acetylphenyl)amino]-3-chloro-: Another closely related compound with a different position of the acetylphenylamino group.
Uniqueness
1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit thromboxane A2 synthase and receptor activity makes it a valuable compound for research in antithrombotic therapies.
Properties
CAS No. |
90510-67-1 |
|---|---|
Molecular Formula |
C18H12ClNO3 |
Molecular Weight |
325.7 g/mol |
IUPAC Name |
2-(3-acetylanilino)-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C18H12ClNO3/c1-10(21)11-5-4-6-12(9-11)20-16-15(19)17(22)13-7-2-3-8-14(13)18(16)23/h2-9,20H,1H3 |
InChI Key |
DARRDNGQIKRSKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


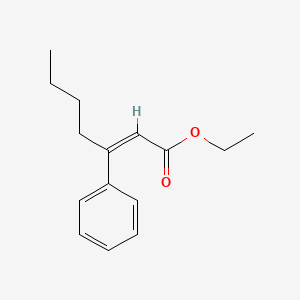
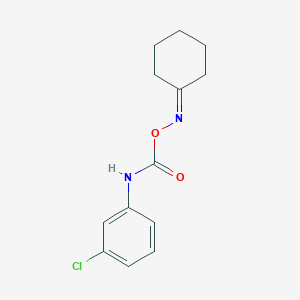



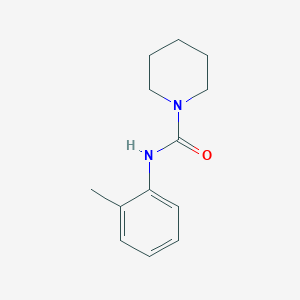


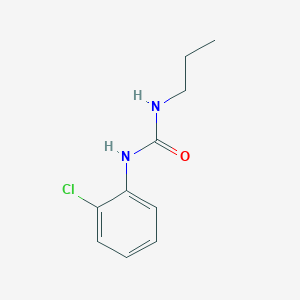
![3-[7-(2-Chlorophenyl)-5-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11952937.png)

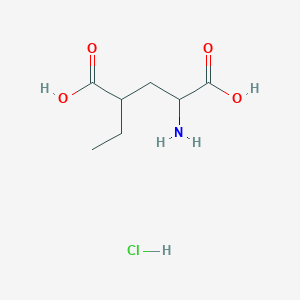
![2,3,6,7-Tetraphenyltetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dione](/img/structure/B11952950.png)
